molecular formula C8H8FN3 B13028893 8-Fluoro-2-methylimidazo[1,2-a]pyridin-3-amine

8-Fluoro-2-methylimidazo[1,2-a]pyridin-3-amine

Cat. No.: B13028893
M. Wt: 165.17 g/mol
InChI Key: LVPUHDNXNKJOIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Fluoro-2-methylimidazo[1,2-a]pyridin-3-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties .

Preparation Methods

The synthesis of 8-Fluoro-2-methylimidazo[1,2-a]pyridin-3-amine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. These methods allow for the efficient construction of the imidazo[1,2-a]pyridine scaffold . Industrial production methods often utilize transition metal catalysis, metal-free oxidation, and photocatalysis strategies to achieve high yields and purity .

Chemical Reactions Analysis

8-Fluoro-2-methylimidazo[1,2-a]pyridin-3-amine undergoes various chemical reactions, including:

These reactions often result in the formation of derivatives with different functional groups, enhancing the compound’s versatility in chemical synthesis .

Scientific Research Applications

8-Fluoro-2-methylimidazo[1,2-a]pyridin-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 8-Fluoro-2-methylimidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways are often the subject of ongoing research .

Properties

Molecular Formula

C8H8FN3

Molecular Weight

165.17 g/mol

IUPAC Name

8-fluoro-2-methylimidazo[1,2-a]pyridin-3-amine

InChI

InChI=1S/C8H8FN3/c1-5-7(10)12-4-2-3-6(9)8(12)11-5/h2-4H,10H2,1H3

InChI Key

LVPUHDNXNKJOIA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C=CC=C(C2=N1)F)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.